molecular formula C22H41NO8 B604966 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane CAS No. 1807503-91-8

2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane

Cat. No. B604966
M. Wt: 447.57
InChI Key: AGLASZLADDHYAZ-UHFFFAOYSA-N
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Description

The compound “2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane” appears to contain a central propane (three-carbon) backbone with various functional groups attached. These include two t-butoxycarbonyl groups, which are commonly used in organic chemistry as protective groups for amines .


Chemical Reactions Analysis

The t-butoxycarbonyl (Boc) groups in this compound are likely to be quite reactive. They are commonly used as protective groups in organic synthesis because they can be easily added and removed under specific conditions .

Scientific Research Applications

Dental Composite Materials

Research indicates the use of Bis-GMA (a related compound) in dental materials. One study showed that diluting Bis-GMA with hydrophobic low viscosity CH3Bis-GMA comonomer, as a substitute for TEGDMA, significantly improved properties like polymerization shrinkage, water sorption, and extent of polymerization, thereby reducing unreacted double bond concentration (Pereira, Nunes, & Kalachandra, 2002).

Polymer Synthesis and Properties

A study focused on the synthesis of new poly(amide-imide)s using a monomer related to 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane. These polymers were synthesized through polycondensation and showed high yields with inherent viscosities indicating their potential for various applications (Faghihi, Shabanian, & Valikhani, 2011).

Bioremediation

Bisphenol A, a compound structurally related to 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane, has been studied for its bioremediation using laccase from Fusarium incarnatum. The study explores how this process can efficiently degrade Bisphenol A, an environmental pollutant, in a non-aqueous catalysis system (Chhaya & Gupte, 2013).

Sustainable Chemistry

Research on the development of sustainable fluorous chemistry includes the synthesis of fluorous ethers with nonafluoro-tert-butoxy groups, indicating potential applications in green chemistry. These compounds were synthesized using reactions with alkyl halides, highlighting the importance of such ethers in sustainable practices (Lo et al., 2014).

Polymerization Catalysts

Studies have shown the use of multi-ether compounds, similar to 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane, as external donors in polymerization processes. These compounds were used in propylene polymerization with Ziegler-Natta catalysts, affecting the properties of polypropylene (Mirjahanmardi et al., 2016).

Adhesive Polymers

Research has been conducted on monomers for adhesive polymers, involving compounds with structural similarities to 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane. These monomers, like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, were synthesized and analyzed for their application in adhesive polymers, particularly in dental materials (Moszner et al., 2006).

Future Directions

The use of Boc-protected compounds is a well-established technique in organic chemistry, particularly in the field of peptide synthesis . Future research may continue to explore new applications and methods for these types of compounds.

properties

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO8/c1-20(2,3)29-17(24)10-12-27-14-16(23-19(26)31-22(7,8)9)15-28-13-11-18(25)30-21(4,5)6/h16H,10-15H2,1-9H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLASZLADDHYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601103289
Record name Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane

CAS RN

1807503-91-8
Record name Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807503-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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